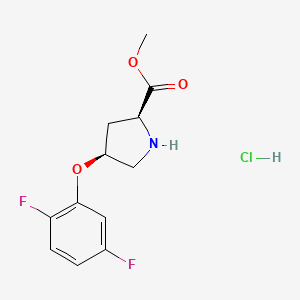

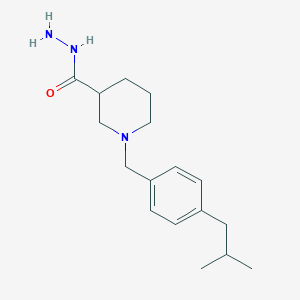

![molecular formula C7H5N3O2 B1391362 Ácido 1H-imidazo[4,5-c]piridina-4-carboxílico CAS No. 933728-33-7](/img/structure/B1391362.png)

Ácido 1H-imidazo[4,5-c]piridina-4-carboxílico

Descripción general

Descripción

“1H-imidazo[4,5-c]pyridine-4-carboxylic acid” is a chemical compound that belongs to the class of imidazopyridines . Imidazopyridines are known to play a crucial role in numerous disease conditions . They are known to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Synthesis Analysis

The synthesis of imidazopyridines often involves condensation–dehydration reactions of pyridine-2,3-diamine or pyridine-3,4-diamine with carboxylic acids (or their equivalents) and condensation with aldehydes under oxidative conditions . A series of novel 7-aryl-1H-imidazo[4,5-b]pyridines was successfully demonstrated using a photocatalytic approach for C(sp2)−C(sp2) cross-coupling reaction via photo redox mechanism .Molecular Structure Analysis

The structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance . Imidazopyridines consist of various isomeric forms like imidazo[4,5-b]pyridines, imidazo[4,5-c]pyridines, imidazo[1,5-a]pyridines and imidazo[1,2-a]pyridines .Chemical Reactions Analysis

Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc . The condensation reaction of 2-amino-3-hydroxypyridine with different carboxylic acids by microwave-assisted heating is a fast method for producing libraries based on fused 2-substituted imidazo[4,5-b]pyridines in moderate to good yields .Aplicaciones Científicas De Investigación

Ácido 1H-imidazo[4,5-c]piridina-4-carboxílico: Aplicaciones de Investigación Científica: El ácido 1H-imidazo[4,5-c]piridina-4-carboxílico es un compuesto versátil con varias aplicaciones potenciales en la investigación científica. A continuación, se presentan secciones detalladas que se centran en aplicaciones únicas:

Dispositivos Optoelectrónicos

Este compuesto se utiliza en el desarrollo de dispositivos optoelectrónicos debido a sus propiedades luminiscentes. Estos dispositivos incluyen diodos emisores de luz (LED), fotodetectores y células solares que requieren materiales capaces de absorber y emitir luz de manera eficiente .

Sensores

Las características luminiscentes del ácido 1H-imidazo[4,5-c]piridina-4-carboxílico lo hacen adecuado para su uso en tecnología de sensores. Los sensores basados en este compuesto pueden detectar varios cambios ambientales o interacciones químicas específicas .

Fármacos Anticancerígenos

Los investigadores están explorando el uso de este compuesto en el campo farmacéutico, particularmente como componente de fármacos anticancerígenos. Sus propiedades estructurales pueden permitirle interactuar con células cancerosas, lo que podría conducir a nuevos tratamientos .

Microscopía Confocal e Imagenología

Como emisor para microscopía confocal e imagenología, el ácido 1H-imidazo[4,5-c]piridina-4-carboxílico contribuye al avance de las técnicas de imagenología biomédica. Su capacidad para emitir luz a longitudes de onda específicas es crucial para la obtención de imágenes de alta resolución de muestras biológicas .

Inhibidores de la Kinasa c-Met

El compuesto también se está estudiando como base para los inhibidores de la kinasa c-Met. Estos inhibidores son importantes en el tratamiento del cáncer, ya que pueden interferir con las vías de señalización que promueven el crecimiento tumoral y la metástasis .

Antagonistas del Glucagón

En el ámbito de la investigación de la diabetes, los derivados de este compuesto sirven como elementos estructurales en los antagonistas del glucagón. Estos antagonistas ayudan a regular los niveles de azúcar en la sangre al contrarrestar los efectos del glucagón, una hormona que eleva los niveles de glucosa .

Antagonistas del Receptor de la Angiotensina II

Del mismo modo, los derivados del ácido 1H-imidazo[4,5-c]piridina-4-carboxílico se utilizan en los antagonistas del receptor de la angiotensina II. Estos antagonistas tratan la hipertensión al evitar que la angiotensina II se una a sus receptores, lo que relaja los vasos sanguíneos .

Mecanismo De Acción

Target of Action

The 1H-imidazo[4,5-c]pyridine-4-carboxylic acid and its derivatives are known to play a crucial role in numerous disease conditions . They have been found to target the GABA A receptor as positive allosteric modulators . They also target enzymes involved in carbohydrate metabolism . The IKK-ɛ and TBK1, which activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation, are also targeted .

Mode of Action

The compound interacts with its targets, leading to changes in their function. For instance, when it acts as a positive allosteric modulator of the GABA A receptor, it enhances the receptor’s response to GABA, a neurotransmitter . When it targets IKK-ɛ and TBK1, it influences the activation of NF-kappaB, a protein complex that controls transcription of DNA .

Biochemical Pathways

The compound affects various biochemical pathways. Its action on the GABA A receptor influences the GABAergic neurotransmission pathway . Its influence on IKK-ɛ and TBK1 affects the NF-kappaB signaling pathway . These pathways have downstream effects on numerous cellular processes, including cell proliferation, survival, and immune response .

Pharmacokinetics

The design and synthesis of bioisosteres, which this compound is a part of, aim to improve selectivity, pharmacokinetics, metabolic stability, and reduce different side effects, including toxicity .

Result of Action

The result of the compound’s action at the molecular and cellular level depends on the specific target and pathway involved. For example, its action on the GABA A receptor can lead to changes in neuronal excitability . Its influence on the NF-kappaB signaling pathway can affect gene expression and, consequently, various cellular processes .

Direcciones Futuras

Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc . This suggests that they have significant potential for future research and development in various fields, including medicinal chemistry .

Análisis Bioquímico

Biochemical Properties

1H-imidazo[4,5-c]pyridine-4-carboxylic acid plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been identified as a positive allosteric modulator of GABA A receptors, which are essential for inhibitory neurotransmission in the central nervous system . Additionally, this compound has shown interactions with proton pump inhibitors, aromatase inhibitors, and non-steroidal anti-inflammatory drugs (NSAIDs), highlighting its diverse biochemical properties .

Cellular Effects

1H-imidazo[4,5-c]pyridine-4-carboxylic acid exhibits significant effects on various types of cells and cellular processes. It has been demonstrated to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has shown antiproliferative activity against lung, breast, and cervical cancer cells, indicating its potential as an anticancer agent . Furthermore, it has been observed to affect the regulation of sugar metabolism and the synthesis of fungal cell walls, making it a potential target for antifungal therapies .

Molecular Mechanism

The molecular mechanism of action of 1H-imidazo[4,5-c]pyridine-4-carboxylic acid involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been identified as a potential inhibitor of glucosamine-6-phosphate synthase, an enzyme responsible for the synthesis of fungal cell walls . Additionally, it has been shown to activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through phosphorylation, which plays a critical role in immune response and inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1H-imidazo[4,5-c]pyridine-4-carboxylic acid have been observed to change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for sustained biological activity

Dosage Effects in Animal Models

The effects of 1H-imidazo[4,5-c]pyridine-4-carboxylic acid vary with different dosages in animal models. At lower doses, this compound has shown therapeutic potential with minimal adverse effects. At higher doses, toxic or adverse effects have been observed, indicating the importance of dosage optimization in therapeutic applications . Threshold effects and dose-response relationships are critical considerations in the development of this compound as a therapeutic agent.

Metabolic Pathways

1H-imidazo[4,5-c]pyridine-4-carboxylic acid is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound has been shown to affect carbohydrate metabolism by interacting with enzymes involved in sugar metabolism . Additionally, its role in the synthesis of fungal cell walls highlights its potential as an antifungal agent .

Transport and Distribution

The transport and distribution of 1H-imidazo[4,5-c]pyridine-4-carboxylic acid within cells and tissues are essential for its biological activity. This compound interacts with specific transporters and binding proteins, influencing its localization and accumulation. Studies have shown that it can be effectively transported across cell membranes, allowing for targeted delivery to specific tissues

Subcellular Localization

The subcellular localization of 1H-imidazo[4,5-c]pyridine-4-carboxylic acid plays a crucial role in its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it has been observed to localize in the cytoplasm and nucleus, where it exerts its effects on gene expression and cellular metabolism . Understanding its subcellular localization is essential for optimizing its therapeutic potential.

Propiedades

IUPAC Name |

1H-imidazo[4,5-c]pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c11-7(12)6-5-4(1-2-8-6)9-3-10-5/h1-3H,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYYGVHLIIVDANU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C2=C1NC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80669053 | |

| Record name | 1H-Imidazo[4,5-c]pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80669053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933728-33-7 | |

| Record name | 1H-Imidazo[4,5-c]pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80669053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

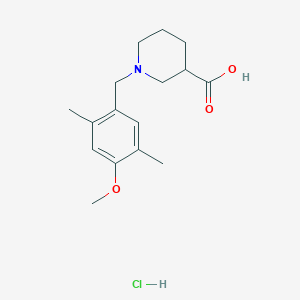

![[(1'-Benzyl-1,4'-bipiperidin-4-yl)methyl]aminetrihydrochloride](/img/structure/B1391287.png)

![1-[2-(2-Methoxyphenyl)ethyl]-N-methylpiperidin-3-amine dihydrochloride](/img/structure/B1391289.png)

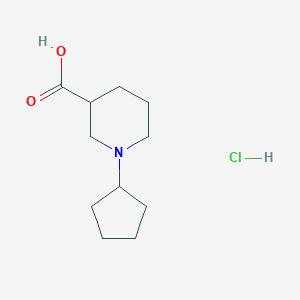

![({1-[2-(4-Chlorophenyl)ethyl]piperidin-3-YL}-methyl)methylamine dihydrochloride](/img/structure/B1391291.png)

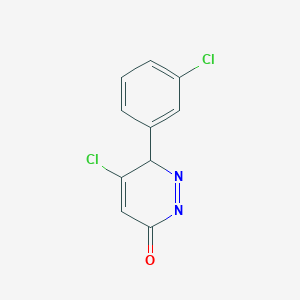

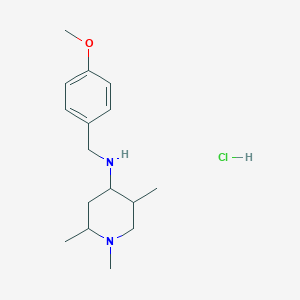

![[2-(4-Methoxyphenyl)ethyl][(1-methylpiperidin-4-yl)methyl]amine dihydrochloride](/img/structure/B1391294.png)

![N-{[1-(2-Fluorobenzyl)piperidin-4-YL]methyl}-2-methoxyethanamine dihydrochloride](/img/structure/B1391295.png)

![{[1-(2-Fluorobenzyl)piperidin-4-yl]methyl}(tetrahy-drofuran-2-ylmethyl)amine dihydrochloride](/img/structure/B1391296.png)

![{4-[2-(3-Methoxyphenyl)ethyl]phenyl}amine hydrochloride](/img/structure/B1391298.png)

![2-Methyl-4-[(2-methylpentyl)oxy]aniline](/img/structure/B1391301.png)